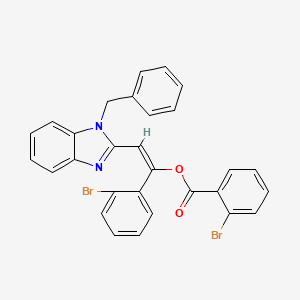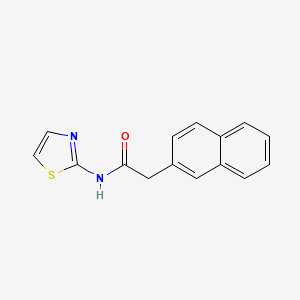![molecular formula C22H29N3O3S B5376821 N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5376821.png)
N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, commonly known as DPA-714, is a small molecule that has gained significant attention in the field of medical research due to its potential applications in the diagnosis and treatment of various neurological disorders. It belongs to the class of selective high-affinity ligands for translocator protein (TSPO), which is expressed in the outer mitochondrial membrane of various cell types, including microglia, astrocytes, and endothelial cells.
科学的研究の応用
DPA-714 has been extensively studied for its potential applications in the diagnosis and treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. Its ability to selectively bind to N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, which is upregulated in activated microglia and astrocytes, makes it an attractive target for imaging and therapeutic purposes. DPA-714 has been labeled with various radioisotopes, such as carbon-11 and fluorine-18, for positron emission tomography (PET) imaging of N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide expression in vivo. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.
作用機序
DPA-714 binds to N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide with high affinity and specificity, leading to the modulation of various cellular processes, including calcium homeostasis, oxidative stress, and apoptosis. N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide is involved in the transport of cholesterol and other lipids into the mitochondria, which is essential for the synthesis of steroid hormones and neurosteroids. DPA-714 has been shown to increase the production of neurosteroids, which have been implicated in the regulation of neuronal excitability and neuroprotection.
Biochemical and physiological effects:
DPA-714 has been shown to modulate various biochemical and physiological processes in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in activated microglia and astrocytes. It has also been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 and transforming growth factor-β, in these cells. In animal models of neurodegenerative diseases, DPA-714 has been shown to reduce neuronal loss and improve cognitive function.
実験室実験の利点と制限
DPA-714 has several advantages for lab experiments, including its high affinity and specificity for N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, its ability to cross the blood-brain barrier, and its low toxicity profile. However, there are also some limitations to its use, including its high cost, the need for specialized equipment for PET imaging, and the lack of standardized protocols for its use in preclinical and clinical studies.
将来の方向性
There are several future directions for the use of DPA-714 in medical research. One area of focus is the development of novel PET tracers for imaging N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide expression in vivo. Another area of focus is the optimization of DPA-714 for therapeutic purposes, such as the treatment of neurodegenerative diseases. This may involve the development of prodrugs or analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, the role of N-(2,6-diethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic applications.
合成法
The synthesis of DPA-714 involves the reaction of 2,6-diethylphenyl isocyanate with 4-(phenylsulfonyl)-1-piperazinecarboxylic acid tert-butyl ester in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then hydrolyzed with hydrochloric acid to obtain DPA-714 in high yield and purity. This method has been optimized for large-scale production of DPA-714, which is essential for its use in preclinical and clinical studies.
特性
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,6-diethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-3-18-9-8-10-19(4-2)22(18)23-21(26)17-24-13-15-25(16-14-24)29(27,28)20-11-6-5-7-12-20/h5-12H,3-4,13-17H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXJKAGOCXAUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5376740.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5376741.png)

![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5376752.png)
![4-cyclobutyl-N-[2-(4-ethylpiperazin-1-yl)-2-methylpropyl]-6-methylpyrimidin-2-amine](/img/structure/B5376760.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B5376768.png)
![N~3~-{[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376779.png)
![2-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B5376783.png)
![3-[(allylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5376789.png)


![N~3~-{[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5376834.png)
![6-[2-(2-methoxyphenyl)vinyl]-3-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5376839.png)
![8-[2-(2,4-difluorophenoxy)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5376850.png)